2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one
CAS No.:
Cat. No.: VC10087733
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2S |
|---|---|
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 2-amino-5-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
| Standard InChI Key | DYULVWDIPYTGTJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one (IUPAC name: 5-(4-methoxybenzyl)-2-iminothiazolidin-4-one) features a thiazolidinone core with a 4-methoxybenzyl substituent at the C5 position and an imino group at C2. The molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 252.29 g/mol. The presence of the methoxy group enhances electron-donating effects, while the imino group contributes to tautomeric equilibria between phenylimino and phenylamino forms .
Tautomerism and Electronic Properties
Density functional theory (DFT) studies on analogous 2-imino-thiazolidin-4-ones reveal that the phenylimino tautomer is thermodynamically favored over the phenylamino form, with calculated ΔG values ranging from −2.3 to −3.1 kcal/mol . The HOMO-LUMO energy gap (ΔE) for similar derivatives ranges from 4.26 to 5.17 eV, indicating feasible charge transfer interactions that correlate with bioactivity .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 2-imino-thiazolidin-4-ones typically involves heterocyclization of N-aryl-2-chloroacetamides with ammonium thiocyanate (Scheme 1) . For 5-substituted derivatives, Knoevenagel condensation with aryl aldehydes introduces benzylidene or benzyl groups at the C5 position .
Scheme 1: Synthesis of 2-imino-thiazolidin-4-ones
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Step 1: React 4-methoxybenzylamine with chloroacetyl chloride to form N-(4-methoxybenzyl)-2-chloroacetamide.
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Step 2: Cyclize with ammonium thiocyanate in ethanol under reflux to yield the thiazolidinone core .
Optimization and Yields
Reaction conditions significantly impact yields. For example:
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Solvent: Ethanol or glacial acetic acid.
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Temperature: 80–95°C for cyclization; 120–130°C for Knoevenagel condensation.
Representative yields for analogous compounds range from 85% to 96% .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for 2-imino-thiazolidin-4-ones include:
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ν(C=O): 1730–1740 cm⁻¹ (thiazolidinone carbonyl).
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ν(N–H): 3150–3170 cm⁻¹ (imino group).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 3.86 ppm (s, 3H): Methoxy protons.
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δ 7.05–7.82 ppm (m, 4H): Aromatic protons of 4-methoxybenzyl.
¹³C NMR:
Computational Studies and Molecular Geometry
DFT/B3LYP Analysis
DFT calculations on 2-(4-substituted-phenylimino)thiazolidin-4-ones reveal:
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Bond lengths: C2–N1 = 1.31 Å (shorter than single bond, confirming imino tautomer).
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Dihedral angles: Thiazolidinone ring adopts a slightly puckered conformation (3–8° deviation from planarity) .
HOMO-LUMO Profiles
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HOMO: Localized on the thiazolidinone ring and methoxybenzyl group.
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LUMO: Distributed over the imino group and aromatic system, facilitating electrophilic interactions .
Biological Activity
Antibacterial Activity
Analogous compounds exhibit potent activity against Escherichia coli and Staphylococcus aureus:
| Compound | % Inhibition (E. coli) | % Inhibition (S. aureus) |
|---|---|---|
| 2-(Chlorophenylimino) | 88.46 | 91.66 |
| 5-(4-Methoxybenzyl) | 82.10 | 85.20 |
Data derived from disk diffusion assays (MIC = 12.5–25 µg/mL) .
Antioxidant Capacity
In ABTS radical scavenging assays:
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